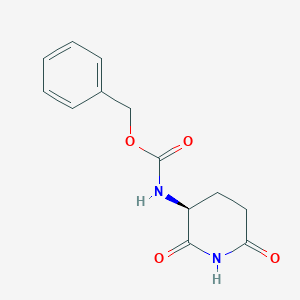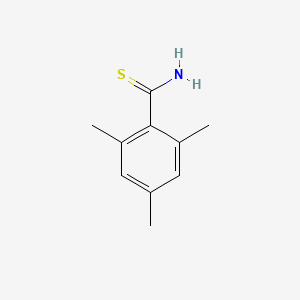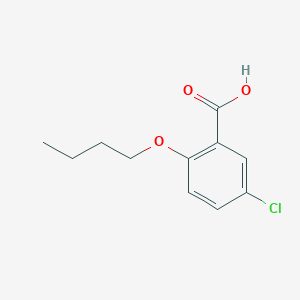
4-(Perfluoropropan-2-yl)aniline
概要
説明
4-(Perfluoropropan-2-yl)aniline is a chemical compound with the molecular formula C₉H₆F₇N. It is also known by other names such as 4-perfluoroisopropylaniline and 4-(Heptafluoroisopropyl)aniline. This compound is characterized by the presence of a perfluorinated isopropyl group attached to an aniline ring, which imparts unique chemical properties.
準備方法
The synthesis of 4-(Perfluoropropan-2-yl)aniline involves several steps. One common method starts with the reaction of aniline with perfluoropropan-2-yl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
化学反応の分析
4-(Perfluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the aromatic ring, resulting in compounds like 2,6-dichloro-4-(perfluoropropan-2-yl)aniline.
Common reagents and conditions for these reactions include solvents like dichloromethane, ethyl acetate, and bases such as potassium carbonate or sodium hydroxide. Major products formed from these reactions include halogenated derivatives and quinones .
科学的研究の応用
4-(Perfluoropropan-2-yl)aniline finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as fungicidal and insecticidal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and properties.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
作用機序
The mechanism of action of 4-(Perfluoropropan-2-yl)aniline involves its interaction with specific molecular targets. For instance, in insecticidal applications, it acts as an antagonist to the insect resistance to dieldrin (RDL) γ-aminobutyric acid (GABA) receptors. This interaction disrupts the normal functioning of the GABA receptors, leading to the insecticidal effects . The compound’s unique structure allows it to selectively target these receptors, making it effective against specific pests.
類似化合物との比較
4-(Perfluoropropan-2-yl)aniline can be compared with other similar compounds, such as:
2,6-Dichloro-4-(perfluoropropan-2-yl)aniline: This compound has additional chlorine atoms on the aromatic ring, which can alter its chemical reactivity and biological activity.
Perfluoropropan-2-yl-based quinoline derivatives: These compounds incorporate the perfluoropropan-2-yl group into a quinoline structure, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the perfluorinated isopropyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDDQCRAKBGDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431246 | |
| Record name | 4-perfluoroisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-17-0 | |
| Record name | 4-perfluoroisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(heptafluoropropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)
![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)


